molecular formula C18H17N5O4 B2720475 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440332-20-7

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2720475
CAS No.: 440332-20-7
M. Wt: 367.365
InChI Key: FWKCZIWWDADZGZ-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one features a benzotriazin-4-one core fused to a dihydrotriazine ring. It is functionalized via a 2-oxoethyl linker to a piperazine moiety substituted at the 4-position with a furan-2-carbonyl group. This structure combines a heterocyclic aromatic system (benzotriazinone) with a piperazine-based side chain, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-16(12-23-17(25)13-4-1-2-5-14(13)19-20-23)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKCZIWWDADZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Furan-2-carbonyl Group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The piperazine ring can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Studies have shown that similar compounds can interact with various biological targets, making them potential candidates for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperazine moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. The benzotriazinone core may also play a role in stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural motifs with several piperazine-linked heterocycles reported in crystallographic and pharmacopeial studies. Key analogs include:

(a) 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzo[d][1,2,3]triazin-4(3H)-one ()
  • Molecular Formula : C₂₀H₂₁N₅O₃
  • Molar Mass : 379.41 g/mol
  • Core : Benzotriazin-4-one (identical to the target compound).
  • Piperazine Substituent : 2-Methoxyphenyl group.
  • Key Differences: The methoxy group on the phenyl ring is electron-donating, contrasting with the furan-2-carbonyl group’s electron-withdrawing character.
(b) 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate ()
  • Molecular Formula : C₂₁H₂₀F₄N₂O₅ (including counterion)
  • Core: Phenyl-oxoethyl-piperazine (distinct from benzotriazinone).
  • Piperazine Substituent : 2-Fluorobenzoyl group.
  • Key Differences : The fluorobenzoyl group enhances lipophilicity and introduces steric bulk compared to the furan-2-carbonyl group. The hydroxyl group on the phenyl ring may improve aqueous solubility via hydrogen bonding .

Functional Group Impact on Properties

  • Electron Effects: Furan-2-carbonyl (target): Electron-rich due to the oxygen atom in the furan ring; may participate in dipole-dipole interactions. 2-Methoxyphenyl (): Electron-donating methoxy group stabilizes positive charges; enhances solubility in polar solvents.
  • Solubility and Bioavailability: The trifluoroacetate counterion in ’s compound improves crystallinity but may reduce membrane permeability. The benzotriazinone core (target and ) is less polar than the phenyl-oxoethyl system (), suggesting differing logP values and distribution coefficients.

Tabulated Comparative Analysis

Compound Core Structure Piperazine Substituent Molecular Formula Molar Mass (g/mol)
Target Compound Benzotriazin-4-one Furan-2-carbonyl C₁₈H₁₈N₅O₄* 380.37†
Compound Benzotriazin-4-one 2-Methoxyphenyl C₂₀H₂₁N₅O₃ 379.41
Compound Phenyl-oxoethyl 2-Fluorobenzoyl C₂₁H₂₀F₄N₂O₅ 480.40

*Calculated based on structural analysis.
†Estimated using fragment-based mass summation.

Discussion of Structural and Functional Implications

  • Pharmacological Potential: The benzotriazinone core (target and ) is associated with kinase inhibition and antimicrobial activity in literature, though specific data for these analogs is unavailable in the provided evidence. The fluorobenzoyl derivative () may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
  • Synthetic Accessibility :

    • details a multi-step synthesis involving piperazine acylation and nucleophilic substitution, a pathway likely applicable to the target compound’s synthesis. The furan-2-carbonyl group could be introduced via similar acyl chloride reactions .

Biological Activity

The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a piperazine moiety and a furan carbonyl group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4} with a molecular weight of approximately 419.44 g/mol. The compound features a complex structure that includes:

  • Piperazine ring : Known for its role in various pharmacologically active compounds.
  • Furan carbonyl group : Associated with antibacterial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan and piperazine moieties. For instance, derivatives of furan have shown significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the furan group in the structure of our compound may contribute to similar antimicrobial effects.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

Anticancer Activity

Compounds containing benzotriazine structures have been investigated for their anticancer properties. Research indicates that benzotriazines can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

The proposed mechanisms by which 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of oxidative stress : The furan moiety may contribute to the generation of reactive oxygen species (ROS), leading to cell death.
  • Modulation of signaling pathways : Potential interference with pathways involved in cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Efficacy Study :
    • A study on furan derivatives demonstrated significant antibacterial activity against multiple strains, suggesting that modifications to the piperazine and furan groups could enhance efficacy .
  • Anticancer Research :
    • Research focusing on benzotriazine derivatives found that certain structural modifications led to increased cytotoxicity against various cancer cell lines . The incorporation of piperazine may enhance this effect due to its established role in drug design.

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